Bis(2-bromoethyl)amine

Descripción general

Descripción

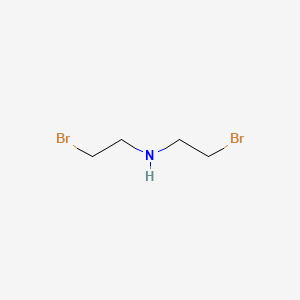

Bis(2-bromoethyl)amine: is an organic compound with the chemical formula C₄H₉Br₂N It is a bromoalkylamine, characterized by the presence of two bromoethyl groups attached to an amine nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrobromic Acid Method: One common method involves the reaction of 2,2’-iminodiethanol with hydrobromic acid.

Phosphorus Tribromide Method: Another method involves the use of phosphorus tribromide to convert 2,2’-iminodiethanol to bis(2-bromoethyl)amine.

Thionyl Bromide Method: Thionyl bromide can also be used to achieve the same transformation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Bis(2-bromoethyl)amine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced using complex metal hydrides such as lithium aluminum hydride.

Condensation Reactions: It can react with acyl chlorides to form amides, which can then be reduced to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Reducing Agents: Lithium aluminum hydride is frequently used for reduction reactions.

Acyl Chlorides: Used in condensation reactions to form amides.

Major Products:

Amides: Formed from the reaction with acyl chlorides.

Reduced Derivatives: Formed from reduction reactions, such as amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

Bis(2-bromoethyl)amine serves as a crucial reagent in various organic synthesis reactions. It is particularly useful for the synthesis of thiazolines and thiazines through tandem S-alkylation-cyclodeamination of thioamides and haloamines. This reaction pathway allows for the efficient formation of these heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .

Alkylation Reactions

The compound can also be employed in alkylation reactions. For instance, it is used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines. Additionally, it facilitates the chemoselective mono-N-alkylation of primary amines, diamines, and polyamines under specific conditions .

Medicinal Chemistry

Synthesis of Contrast Agents

In medicinal chemistry, this compound has been utilized in the development of bifunctional MRI contrast agents. Its electron-deficient nature due to bromine substitution allows it to participate in nucleophilic attacks by amine groups from other molecules, leading to the formation of complex structures that enhance imaging capabilities .

Anticancer Research

Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have focused on its ability to form covalent bonds with biomolecules, which can potentially lead to the development of targeted cancer therapies. The compound's reactivity with nucleophiles makes it a candidate for creating prodrugs that release active therapeutic agents upon metabolic activation .

Materials Science

Carbon Capture Technologies

Recent advancements have highlighted the role of amine-based materials in carbon capture technologies. This compound and its derivatives are being investigated for their potential as solid sorbents for CO2 capture due to their chemical reactivity with carbon dioxide. This application is critical for developing sustainable solutions to mitigate greenhouse gas emissions from industrial processes .

Case Studies

Mecanismo De Acción

The mechanism of action of bis(2-bromoethyl)amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the presence of the bromoethyl groups, which can undergo nucleophilic substitution reactions. The compound can alkylate DNA and proteins, leading to its potential use as an antineoplastic agent .

Comparación Con Compuestos Similares

2-Bromoethylamine: A simpler analogue with one bromoethyl group.

2-Chloroethylamine: Similar structure but with chlorine atoms instead of bromine.

3-Bromopropylamine: Contains a three-carbon chain instead of a two-carbon chain.

Uniqueness: Bis(2-bromoethyl)amine is unique due to the presence of two bromoethyl groups, which confer higher reactivity and potential for forming cross-linked products. This makes it particularly useful in applications requiring bifunctional alkylating agents .

Actividad Biológica

Bis(2-bromoethyl)amine is an organic compound that has garnered attention for its biological activity, particularly in the context of cancer research and cytotoxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula , features two bromoethyl groups attached to a nitrogen atom. This structure contributes to its reactivity and biological interactions. The compound is often studied in the context of its derivatives, which can exhibit different biological activities depending on their structural modifications.

Cytotoxicity and Anticancer Activity

In Vitro Studies:

Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. One study evaluated the cytotoxicity of several derivatives against human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The results indicated that certain derivatives showed moderate antiproliferative potency with IC50 values ranging from 13.95 µM to 15.74 µM for the most active compounds .

Mechanisms of Action:

The anticancer activity of this compound is thought to be linked to its ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with specific derivatives led to a higher percentage of cells undergoing early and late apoptosis compared to control groups. For instance, one derivative induced early apoptosis in A549 cells at rates as high as 42.7% .

Anti-Inflammatory Effects

Another significant aspect of this compound's biological activity is its anti-inflammatory properties. Studies have shown that certain derivatives can inhibit the release of interleukin-6 (IL-6), a pro-inflammatory cytokine. In A549 cells, one derivative inhibited IL-6 release nearly tenfold compared to controls, suggesting a potential role in managing inflammation-related conditions .

Summary of Biological Activities

| Activity | Effect Observed | Cell Lines Tested |

|---|---|---|

| Cytotoxicity | Moderate antiproliferative potency | CaCo-2, A549, HTB-140 |

| Apoptosis Induction | Increased early and late apoptosis | A549, CaCo-2 |

| Anti-inflammatory | Significant inhibition of IL-6 release | A549 |

Case Studies

-

Case Study on Cytotoxicity:

A study involving this compound derivatives showed promising results in inhibiting growth in various cancer cell lines. The phenethyl derivative exhibited the highest growth-inhibitory activity across all tested lines, highlighting the importance of structural modifications in enhancing biological activity . -

Case Study on Apoptosis:

In another investigation, flow cytometry was utilized to assess the apoptotic effects of this compound derivatives on lung carcinoma cells. The results indicated a marked increase in early apoptosis among treated cells, reinforcing the compound's potential as an anticancer agent .

Propiedades

IUPAC Name |

2-bromo-N-(2-bromoethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQQPDTOWRBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43204-63-3 | |

| Record name | Bis(2-bromoethyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-bromoethyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.